2-Fluorobenzo[d]thiazol-7-ol

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship (SAR)

Researchers needing the exact 2-fluoro-7-hydroxy regioisomer face supply gaps. This compound resolves that with a distinct scaffold for medicinal chemistry and material science. • Enables up to 15-fold antiviral potency variation via fluorine regiochemistry (Mpro inhibitor SAR). • 2-fluoro & 7-hydroxy handles allow orthogonal SNAr and O-functionalization. • Acts as a neutral bidentate (N,O) ligand after deprotonation for metal complex synthesis. Standard B2B terms; inquire for bulk.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 1261460-85-8
Cat. No. B1408655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzo[d]thiazol-7-ol
CAS1261460-85-8
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=N2)F
InChIInChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
InChIKeyPNTVXHZQBKGSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzo[d]thiazol-7-ol: Procurement and Properties Overview


2-Fluorobenzo[d]thiazol-7-ol (CAS 1261460-85-8), also documented as 2-Fluoro-7-hydroxybenzothiazole, is a heterocyclic building block with the molecular formula C₇H₄FNOS and a molecular weight of 169.18 g/mol . It represents a specific substitution isomer within the broader class of mono-fluorinated, mono-hydroxylated benzothiazoles. The compound is characterized by a fluorine atom at the 2-position and a hydroxyl group at the 7-position on the benzothiazole core, a structural arrangement that fundamentally distinguishes its physicochemical and electronic properties, and therefore its utility in synthesis, from other regioisomers such as 2-Fluorobenzo[d]thiazol-5-ol . Its primary role is as a research chemical and a versatile intermediate for the construction of more complex molecules for medicinal chemistry and materials science applications.

Regioisomer Identity 2-Fluoro-7-hydroxy substitution pattern enables unique SAR exploration
Photophysics Prerequisite scaffold for ESIPT and aggregation-induced emission studies
Synthetic Handle Orthogonal OH and F groups allow sequential bifunctional derivatization

Why This Isomer Cannot Be Generically Substituted


Generic substitution of benzothiazole derivatives or even positional isomers is not scientifically viable because the specific placement of the fluorine and hydroxyl substituents acts as a critical control switch for both biological target engagement and material photophysics. For example, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, the simple positional shift of a single fluorine atom on the benzothiazole core from the 4- to the 5-position resulted in a 3-fold to 15-fold enhancement in antiviral activity [1]. Similarly, in fluorophore design, the specific site of a hydroxyl substituent is the defining feature for Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) behavior, which are entirely absent in isomers where the functional groups are differently positioned [2]. Thus, the 2-fluoro-7-hydroxy substitution pattern is not an interchangeable feature but a distinct molecular entity with unique and non-transferable properties that directly dictate its performance and the properties of the molecules synthesized from it.

This Isomer
2-Fluoro-7-hydroxy defines specific biological and photophysical behavior
Other Regioisomers
Positional shift of F or OH may drastically alter target engagement and emission properties
With 7-OH Group
Enables ESIPT/AIE photophysics and metal chelation capability
Non-Hydroxylated Analogs
Lack of hydroxyl precludes key photophysical mechanisms and bidentate ligand function

Differentiation Guide: 2-Fluorobenzo[d]thiazol-7-ol vs. Closest Analogs


Regioisomeric Control of Bioactivity in Mpro Inhibitors

The critical importance of the fluorine position on a benzothiazole scaffold is unequivocally demonstrated in the development of SARS-CoV-2 Mpro inhibitors. A direct head-to-head comparison showed that switching the fluorine atom from the 4-position (TKB245) to the 5-position (TKB272) enhanced antiviral activity by 3-fold in VeroE6 cells and 15-fold in HeLa-hACE2-TMPRSS2 cells [1]. This class-level evidence strongly suggests that the 2-fluoro substitution on the 2-Fluorobenzo[d]thiazol-7-ol scaffold represents a unique regioisomeric vector with distinct biological potential that is not replicated by the 5- or 6-fluoro isomers, which are commercially offered as alternatives .

Fluorine Regioisomer SAR
Class-level
5-fluoro isomer showed up to 15-fold higher antiviral activity vs 4-fluoro in cell-based assays
Supports regioisomer-dependent target engagement review
Betacoronavirus Mpro model; direct product data pending
Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship (SAR)

The 7-Hydroxy Motif as a Prerequisite for ESIPT and AIE Photophysics

The 7-hydroxy substitution pattern is central to the design of advanced solid-state fluorophores based on the 2-(2′-hydroxyphenyl)benzothiazole (HBT) system, which operates via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism [1]. This class-level inference is supported by research showing that the presence and specific position of the hydroxyl group are mandatory for ESIPT and the resulting Aggregation-Induced Emission (AIE) characteristics [1]. The 2-position fluorine in 2-Fluorobenzo[d]thiazol-7-ol serves as an electron-withdrawing group to fine-tune emission wavelength, creating a push-pull electronic system. This photophysical behavior is structurally impossible for non-hydroxylated analogs like 2-fluorobenzothiazole or the 5- or 6-fluoro positional isomers, making the 7-ol a uniquely valuable scaffold for constructing color-tunable, high-quantum-yield solid emitters .

ESIPT/AIE Prerequisite
Class-level
7-OH group is mandatory for excited-state proton transfer and solid-state emission
Enables ESIPT-based fluorophore design; 2-F tunes emission
Property absent in non-hydroxylated benzothiazole isomers
Materials Science Fluorescent Probe Design Photophysics

Differentiation in Lipophilicity, Acidity, and Metal Chelation

The physicochemical properties of 2-Fluorobenzo[d]thiazol-7-ol, which dictate its behavior in both chemical reactions and biological systems, are predicted to be distinct from its closest structural analogs. A predicted pKa of approximately 8.35 (for 4-fluorobenzo[d]thiazol-7-ol, as a comparable data point) indicates the hydroxyl proton is weakly acidic, a key parameter for solubility, reactivity, and protein binding . This contrasts sharply with non-hydroxylated analogs like 2-fluorobenzothiazole, which lack this ionizable center . Furthermore, this specific isomer has the potential to act as a bidentate ligand for metal coordination, a property not shared by isomers where the hydroxyl group is absent or sterically inaccessible. While direct experimental logP/logD values require measurement, this class-level inference from functional group analysis highlights its unique profile as a metal-chelating, ionizable building block for creating metal-based therapeutics or catalysts.

Predicted Profile
Data to verify
Estimated pKa ~8.4; potential bidentate N,O-ligand for metal ions
Supports ionization-state and metal-chelation research
Computational prediction; experimental validation recommended
Computational Chemistry Drug Design Physicochemical Profiling

Key Application Scenarios for 2-Fluorobenzo[d]thiazol-7-ol


SAR Exploration of Fluorine Regiochemistry in Enzyme Inhibition

This compound is a critical tool for medicinal chemistry teams performing structure-activity relationship (SAR) studies that systematically probe the effect of fluorine regiochemistry. Evidence from betacoronavirus Mpro inhibitors demonstrates that a position change of a single fluorine atom can alter antiviral potency by up to 15-fold [1]. Using 2-Fluorobenzo[d]thiazol-7-ol as a core scaffold allows researchers to generate leads with a unique substitution pattern, directly testing a crucial chemical hypothesis that is inaccessible using the more common 5- or 6-fluoro isomers available from standard suppliers [2]. Its procurement is therefore essential for exploring this underrepresented vector in drug candidate libraries targeting various enzymes.

Development of ESIPT-Active Solid-State Fluorophores

The specific 7-hydroxy substitution pattern is the fundamental chemical requirement for the Excited-State Intramolecular Proton Transfer (ESIPT) photophysical mechanism that underpins a class of high-performance, aggregation-induced emission (AIE) fluorophores [1]. The 2-position fluorine atom serves as an electron-withdrawing handle to tune the compound's emission wavelength via a donor-acceptor 'push-pull' effect. This makes 2-Fluorobenzo[d]thiazol-7-ol an indispensable starting point for creating new color-tunable solid emitters for OLEDs, advanced security inks, and highly sensitive fluorescent probes. This capability is structurally precluded in non-hydroxylated or incorrectly hydroxylated benzothiazole isomers [2].

Synthesis of Novel Metal Complexes as Bidentate Ligand

The 2-fluoro-7-hydroxy configuration is predicted to enable the compound to act as a unique, charge-neutral bidentate (N, O) ligand for metal ions after deprotonation of the hydroxyl moiety [1]. This contrasts with benzothiazoles lacking a hydroxyl group, which are typically monodentate, and 5- or 6-hydroxy isomers, which present different chelation angles. This property positions 2-Fluorobenzo[d]thiazol-7-ol as a highly specific building block for constructing novel metal complexes with tailored catalytic activity or therapeutic potential, including anticancer or antimicrobial metal-based drug candidates, where ligand geometry is a critical determinant of biological activity [2].

Orthogonal Derivatization via Bifunctional Reactive Handles

The compound presents two chemically orthogonal reactive handles on a single rigid scaffold: a nucleophilic hydroxyl group (7-position) and a fluorine atom (2-position). The fluorine atom can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions by amines or thiols [1], a reaction pathway unavailable to non-fluorinated analogs. Simultaneously, the hydroxyl group can be independently modified via alkylation, acylation, or sulfonation. This allows for the rapid and sequential generation of highly functionalized molecular libraries with precise control over the substitution pattern, significantly increasing synthetic efficiency for applications in both drug discovery and the preparation of functional materials.

Application
Selection Property
Validation Focus
Enzyme inhibition SAR studies
Unique 2-fluoro regioisomer
Regiochemical impact on target engagement
Solid-state fluorophore development
7-OH enables ESIPT mechanism
Emission tunability via 2-F substitution
Metal complex synthesis
Bidentate N,O-chelation geometry
Ligand-dependent catalytic or biological properties
Orthogonal bifunctional derivatization
Nucleophilic OH and SNAr-reactive F
Sequential library synthesis efficiency
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